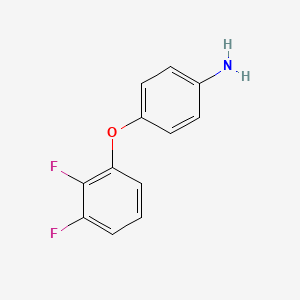
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one
描述
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofurans It is characterized by a benzene ring fused to a furan ring, with a hydroxyethyl group attached to the third carbon of the furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)isobenzofuran-1(3H)-one can be achieved through several methods:
O-alkylation of salicylaldehyde: This involves the reaction of salicylaldehyde with chloroacetic acid, followed by dehydration and decarboxylation to form the desired compound.
Perkin rearrangement: This method involves the reaction of a coumarin with a hydroxide to yield the isobenzofuran derivative.
Cycloisomerization of alkyne ortho-substituted phenols: This method involves the cyclization of alkyne-substituted phenols under specific conditions to form the isobenzofuran structure.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
化学反应分析
Types of Reactions
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted isobenzofuran derivatives.
科学研究应用
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the development of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of 3-(2-hydroxyethyl)isobenzofuran-1(3H)-one involves its interaction with various molecular targets. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The benzofuran structure can interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzofuran: The parent compound, consisting of a fused benzene and furan ring.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Isobenzofuran: The isomer with oxygen in the adjacent position.
Uniqueness
3-(2-hydroxyethyl)isobenzofuran-1(3H)-one is unique due to the presence of the hydroxyethyl group, which imparts specific chemical and biological properties. This functional group allows for a range of chemical modifications and interactions, making the compound versatile for various applications.
属性
分子式 |
C10H10O3 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13-9/h1-4,9,11H,5-6H2 |
InChI 键 |
RMDPFYKCOXMIMA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(OC2=O)CCO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3'-acetyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8618149.png)


![4-(Bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8618171.png)



![2-[(Dodecane-1-sulfonyl)amino]benzoyl chloride](/img/structure/B8618194.png)





![tert-butyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B8618240.png)
